molecular formula C8H10BFO3 B1591255 2-Ethoxy-6-fluorophenylboronic acid CAS No. 957062-68-9

2-Ethoxy-6-fluorophenylboronic acid

Cat. No. B1591255
M. Wt: 183.97 g/mol
InChI Key: HJRTVQOQSGKXOM-UHFFFAOYSA-N
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Description

2-Ethoxy-6-fluorophenylboronic acid (2-EFPA) is an organoboron compound that has been widely studied for its potential applications in organic synthesis, medicinal chemistry, and materials science. It is a versatile building block that has been used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, Stille reactions, and Heck reactions. In addition, 2-EFPA has attracted attention for its potential use in medicinal chemistry and as a therapeutic agent.

Scientific Research Applications

Fluorescence Quenching Mechanism

  • 2-Ethoxy-6-fluorophenylboronic acid is related to boronic acid derivatives like 5-chloro-2-methoxyphenylboronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), which have been studied for their fluorescence quenching mechanisms. These studies provide insights into the Stern-Volmer kinetics and various quenching parameters like Stern-Volmer constant and quenching rate parameter, indicating a static quenching mechanism in these systems (Geethanjali, Nagaraja, & Melavanki, 2015).

Glucose Sensing

  • Boronic acid derivatives have been employed in highly sensitive and selective ratiometric fluorescent sensing of glucose in aqueous solution. This includes the use of amphiphilic monoboronic acids, which demonstrates the potential of 2-Ethoxy-6-fluorophenylboronic acid in similar applications (Huang et al., 2013).

Experimental Oncology

  • Simple phenylboronic acid and benzoxaborole derivatives, closely related to 2-Ethoxy-6-fluorophenylboronic acid, show significant antiproliferative and proapoptotic effects in cancer cells. These compounds, like 2-Fluoro-6-formylphenylboronic acid, exhibit strong cell cycle arrest induction and caspase-3 activation in cancer cell lines, suggesting their potential in cancer treatment (Psurski et al., 2018).

Molecular Packing and Structure

  • The influence of ortho-alkoxy substituents on the crystal structure of phenylboronic acids, including compounds like 2-Ethoxy-6-fluorophenylboronic acid, is significant. These studies aid in understanding the molecular packing and structural motifs of these acids, which is crucial for their application in crystal engineering and drug design (Cyrański et al., 2012).

Antifungal Activity

  • Boronic acids, including fluoro-formylphenylboronic acids, have demonstrated significant antifungal activities against various fungal strains. This suggests the potential of 2-Ethoxy-6-fluorophenylboronic acid in developing new antifungal agents (Borys et al., 2019).

Synthesis of Emissive Benzofuro[2,3-c]pyridines

  • 2-Ethoxy-6-fluorophenylboronic acid, being an arylboronic acid, is relevant to the synthesis of benzofuro[2,3-c]pyridines, a new class of emissive fluorophores. These compounds have applications in organic light-emitting devices and fluorescence imaging (Xiong et al., 2019).

Sugar Recognition in Water

  • Boronic acid fluorophore complexes, similar to 2-Ethoxy-6-fluorophenylboronic acid, have been utilized for selective sugar recognition in water. This highlights the potential of such compounds in biosensing and diagnostic applications (Tong et al., 2001).

properties

IUPAC Name

(2-ethoxy-6-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRTVQOQSGKXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584406
Record name (2-Ethoxy-6-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-6-fluorophenylboronic acid

CAS RN

957062-68-9
Record name (2-Ethoxy-6-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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